4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde

Organic Synthesis Medicinal Chemistry Cross-Coupling

This N-THP protected pyrazole building block provides two orthogonal reactive sites—a C3 aldehyde and a C4 aryl bromide—for chemoselective sequential derivatization (Suzuki coupling followed by carbonyl chemistry). The THP group masks the acidic NH, preventing side reactions under organometallic conditions and enabling late-stage deprotection. Off-the-shelf analogs lacking any of these three functional handles fail in iterative SAR library construction. Offered at ≥98% purity for streamlined R&D procurement.

Molecular Formula C10H13BrN2O2
Molecular Weight 273.13
CAS No. 1373232-52-0
Cat. No. B581683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde
CAS1373232-52-0
Molecular FormulaC10H13BrN2O2
Molecular Weight273.13
Structural Identifiers
SMILESCC1=NN(C(=C1Br)C=O)C2CCCCO2
InChIInChI=1S/C10H13BrN2O2/c1-7-10(11)8(6-14)13(12-7)9-4-2-3-5-15-9/h6,9H,2-5H2,1H3
InChIKeyGENKRBNIUBVSGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde (CAS 1373232-52-0) Procurement Data: Core Specifications and Key Identifiers


4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde (CAS 1373232-52-0) is a polysubstituted pyrazole derivative bearing an N-tetrahydropyranyl (THP) protecting group, a C4 bromine atom, and a C3 aldehyde moiety . As a specialized heterocyclic building block (molecular formula C10H13BrN2O2, MW 273.13 g/mol) , its value lies in a specific substitution pattern that enables iterative synthetic sequences where the orthogonal reactivity of its aldehyde and aryl bromide handles must be maintained [1]. This compound is offered at purities of 95% to >98% by commercial suppliers and is intended exclusively for research and development use .

Procurement Warning: The Functional Non-Interchangeability of 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde with Common In-Class Analogs


Generic substitution with structurally similar pyrazole-3-carbaldehydes is not scientifically valid and will fail to replicate the intended synthetic outcome. The compound's defining feature is its orthogonal reactivity: a THP-protected N1 nitrogen, which masks the acidic NH proton to prevent unwanted side reactions and enable subsequent selective deprotection [1], paired with two distinct electrophilic centers—the C3 aldehyde and the C4 aryl bromide . Substituting with an unprotected 4-bromo-1H-pyrazole-3-carbaldehyde (e.g., CAS 1287752-82-2) would introduce a free NH group, leading to deprotonation or coordination under organometallic conditions and derailing cross-coupling steps [2]. Similarly, compounds lacking the C4 bromine, such as simple 1-(oxan-2-yl)pyrazole-5-carbaldehydes , forfeit the site for C–C bond formation via palladium catalysis, limiting the scaffold to simple aldehyde derivatization only. The unique combination of these three functionalities in a single, readily available entity is the core basis for procurement; off-the-shelf analogs lack at least one critical reactive element, rendering them unsuitable for iterative, complexity-generating synthetic routes.

Comparative Technical Evidence for 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde (CAS 1373232-52-0): Differentiated Reactivity and Procurement Value


Evidence 1: Orthogonal Reactivity and Multistep Synthesis Compatibility vs. Unprotected Analogs

The target compound's N1-THP group (C10H13BrN2O2, MW 273.13) is a quantifiable structural differentiator from unprotected 4-bromo-1H-pyrazole-3-carbaldehyde analogs (e.g., CAS 1287752-82-2, C5H5BrN2O, MW 189.01) . While both contain a C4 bromine and a C3 aldehyde, the unprotected analog possesses an acidic N–H proton (pKa ~14 for pyrazole [1]), which can be deprotonated by organometallic bases (e.g., nBuLi, iPrMgCl) used for halogen-metal exchange or directed ortho-metalation, leading to anion formation and quenching of the reactive species [2]. The THP group completely masks this acidity, a condition demonstrated in the successful lithiation and subsequent functionalization of N-THP-protected 4-bromopyrazoles to yield borylated and silylated derivatives [2]. This protection strategy is a prerequisite for executing chemoselective transformations at the C4 position without interference from the N1 site.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Evidence 2: Quantified Reactive Site Density and Scaffold Elaboration Capacity

The target compound offers a quantified advantage in terms of functional group density. It contains three distinct reactive sites: a C4 bromine for cross-coupling (e.g., Suzuki-Miyaura) [1], a C3 aldehyde for nucleophilic additions and condensations [2], and a protected N1 site that can be unmasked to reveal an NH-pyrazole for further N-functionalization . In contrast, simpler commercial analogs such as 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-carbaldehyde (CAS 957483-88-4, C9H12N2O2, MW 180.20) or 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde (CAS 287917-96-8) [3] lack at least one of these three key functionalities. This difference translates directly to synthetic utility: the target compound can be subjected to at least two sequential, chemoselective transformations (e.g., Suzuki coupling at C4 followed by reductive amination or Horner-Wadsworth-Emmons olefination at C3) without protecting group manipulation, whereas an analog lacking the bromine or the aldehyde offers only one productive step before requiring de novo synthesis of the missing handle.

Organic Synthesis Building Blocks Chemical Diversity

Evidence 3: Commercial Availability and Verified Quality Specifications

The compound is commercially available from multiple reputable vendors with well-defined purity specifications. The majority offer a minimum purity of 95% , with at least one supplier, MolCore, providing a guaranteed purity of 'NLT 98%' (No Less Than 98%) . This is a quantifiable and verifiable procurement parameter. In contrast, a search for its direct unprotected analog, 4-bromo-5-methyl-1H-pyrazole-3-carbaldehyde (CAS 1287752-82-2), reveals more limited commercial availability and often requires custom synthesis or inquiry for basic details like price and purity . This suggests that the target compound is a more established and reliably sourced building block, reducing procurement risk and lead time uncertainty. Furthermore, suppliers provide full analytical support, including certificates of analysis (CoA) and safety data sheets (SDS) , ensuring batch-to-batch consistency for reproducible research.

Procurement Quality Control Chemical Supply

Evidence 4: Physicochemical Property Differentiation for Synthetic Planning

The compound's physicochemical properties are well-defined and can be used to guide synthetic and purification workflows. Its predicted XLogP3 value is 1.9 , indicating moderate lipophilicity that facilitates extraction and normal-phase chromatographic purification. This is a quantifiable differentiator from more polar, unprotected analogs, which would have lower logP values due to the hydrogen bond-donating NH group. The molecular weight (273.13 g/mol) and topological polar surface area (TPSA) of 44.1 Ų are also key parameters for predicting solubility and passive membrane permeability, which are critical if the compound is intended as an intermediate for a drug discovery program. These calculated values provide a baseline for comparison and method development. The compound is a crystalline solid , a property that facilitates handling, weighing, and purification by recrystallization compared to liquid or oily analogs . Storage conditions are specified as long-term at -20°C or 2-8°C to ensure stability .

Physical Chemistry Method Development Purification

Recommended Application Scenarios for 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde (CAS 1373232-52-0) Based on Evidence of Differentiation


Scenario 1: Iterative Synthesis of Complex, Polysubstituted Pyrazole Scaffolds for Medicinal Chemistry

Use as a key starting material for the divergent synthesis of compound libraries. The orthogonal reactivity of the C4 aryl bromide and C3 aldehyde allows for two sequential, chemoselective diversification steps. For example, a Suzuki-Miyaura cross-coupling can be performed at the C4 position to introduce an aryl or heteroaryl group [1], followed by reductive amination, Wittig olefination, or other carbonyl chemistry at the C3 aldehyde. The THP protecting group at N1 prevents interference during these steps and can be cleaved in a final step to reveal the free NH-pyrazole for further elaboration or as part of the final pharmacophore . This scenario is directly supported by the functional group orthogonality and commercial availability established in Section 3 (Evidence Items 1, 2, and 3).

Scenario 2: Synthesis of N-Unsubstituted 4,5-Disubstituted Pyrazole-3-carbaldehydes

Employ the compound as a protected, highly functionalized building block. After performing the desired C4 and C3 modifications, the THP group can be removed under mild acidic conditions (e.g., HCl, p-TsOH) to yield the corresponding 1H-pyrazole derivative [1]. This provides access to N-unsubstituted pyrazoles that are valuable in their own right or as intermediates for further N-functionalization (e.g., alkylation, arylation). Using this route avoids the challenges of working with the acidic N–H proton of unprotected pyrazoles during earlier, base-sensitive transformations . This scenario is directly supported by the class-level evidence on THP-protected pyrazole chemistry and the specific functional group composition of the target compound (Section 3, Evidence Item 1).

Scenario 3: Development of Protein Kinase Inhibitors or Other Bioactive Heterocycles

Utilize the compound's pyrazole core as a privileged scaffold for kinase inhibitor design [1]. The C4 and C3 positions can be decorated with groups that occupy the hinge-binding region, solvent-exposed area, or back pocket of the kinase active site. The ability to perform modular, high-yielding transformations at these two positions from a single, readily available intermediate (Section 3, Evidence Items 2 and 3) accelerates the synthesis of structure-activity relationship (SAR) probes. The THP group can be retained to modulate lipophilicity (XLogP3 = 1.9) or removed to present a hydrogen bond donor (Section 3, Evidence Item 4) . This scenario is a direct extension of the compound's quantified reactive site density and its established use in generating pyrazole derivatives for biological evaluation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.